molecular formula C17H18BrN2O5P B5073244 N-[(4-bromophenyl)-(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)methyl]-4-nitroaniline

N-[(4-bromophenyl)-(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)methyl]-4-nitroaniline

Cat. No.: B5073244
M. Wt: 441.2 g/mol
InChI Key: YSCPKCADJCKCCZ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, with each step typically involving specific reactants and conditions. .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be determined experimentally or predicted using computational methods .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems, for example, by binding to a specific receptor or inhibiting a particular enzyme.

Safety and Hazards

Information on the safety and hazards of a compound can be found in material safety data sheets (MSDS). These provide information on the risks associated with the compound, as well as precautions for safe handling and use .

Properties

IUPAC Name

N-[(4-bromophenyl)-(4-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN2O5P/c1-12-10-11-24-26(23,25-12)17(13-2-4-14(18)5-3-13)19-15-6-8-16(9-7-15)20(21)22/h2-9,12,17,19H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCPKCADJCKCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOP(=O)(O1)C(C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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